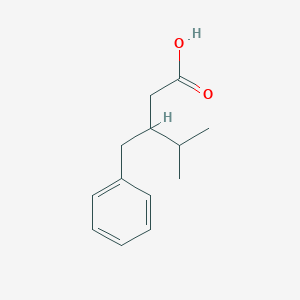

3-Benzyl-4-methylpentanoic acid

Description

3-Benzyl-4-methylpentanoic acid is a branched-chain carboxylic acid characterized by a benzyl group at the third carbon and a methyl group at the fourth carbon of a pentanoic acid backbone. Its molecular formula is C₁₃H₁₆O₂, with a molecular weight of 204.26 g/mol. This compound is primarily utilized in organic synthesis, pharmaceutical intermediates, and specialty chemical applications due to its hydrophobic aromatic substituent and steric effects, which influence reactivity and binding interactions .

Properties

IUPAC Name |

3-benzyl-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-10(2)12(9-13(14)15)8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDJHOTXCVFQHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC1=CC=CC=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Benzyl-4-methylpentanoic acid involves the Hell-Volhard-Zelinsky reaction. This reaction converts a carboxylic acid to an alpha-bromo carboxylic acid using red phosphorus and bromine, followed by hydrolysis to yield the desired product . Another method involves the carboxylation of Grignard reagents, where a Grignard reagent reacts with carbon dioxide to form a carboxylate, which is then protonated to produce the carboxylic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-4-methylpentanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst can facilitate substitution reactions.

Major Products Formed

Oxidation: Benzyl ketones or benzyl aldehydes.

Reduction: Benzyl alcohols.

Substitution: Halogenated benzyl derivatives.

Scientific Research Applications

3-Benzyl-4-methylpentanoic acid has several applications in scientific research:

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Benzyl-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes . Detailed mechanistic studies often utilize techniques like NMR spectroscopy to elucidate these interactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural and physicochemical differences between 3-benzyl-4-methylpentanoic acid and related compounds:

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Solubility (mg/mL) | Key Applications |

|---|---|---|---|---|---|

| This compound | C₁₃H₁₆O₂ | Benzyl (C₆H₅CH₂), methyl | 204.26 | 1.2 (DMSO) | Pharmaceutical intermediates |

| 3-Hydroxy-4-methylpentanoic acid | C₆H₁₂O₃ | Hydroxyl (-OH), methyl | 132.16 | 45.8 (Water) | Chiral synthesis, biocatalysis |

| Methyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate | C₁₅H₂₂O₃ | tert-Butyl, hydroxyl, methyl ester | 262.33 | 0.8 (Ethanol) | Antioxidant additives, polymers |

| Benzenepropanoic acid, β-(4-cyclohexylphenyl)-β-hydroxy-3-methyl- | C₂₂H₂₆O₃ | Cyclohexylphenyl, hydroxyl, methyl | 338.44 | <0.1 (Water) | Lipid-lowering agents |

Key Research Findings

C. Thermodynamic Stability

- Steric hindrance from the benzyl group in this compound increases thermal stability (decomposition temperature: 215°C) relative to hydroxylated analogs like 3-hydroxy-4-methylpentanoic acid (decomposition at 180°C) .

Biological Activity

3-Benzyl-4-methylpentanoic acid is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is an organic compound characterized by a benzyl group attached to a branched-chain fatty acid. Its molecular formula is C_{13}H_{18}O_2, with a molecular weight of approximately 206.28 g/mol. The compound's structure allows it to participate in various biochemical interactions, making it a candidate for therapeutic applications.

Target Interactions : The specific biological targets of this compound are still under investigation. Preliminary studies suggest that it may interact with enzymes and receptors involved in metabolic pathways.

Biochemical Pathways : The compound can undergo hydrolysis, releasing the corresponding alcohol and acid, which may further participate in metabolic processes. Its ability to modulate enzyme activity positions it as a potential therapeutic agent in metabolic disorders.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, indicating potential applications as an antibacterial agent.

Cytotoxicity Studies

Cytotoxicity assays conducted on different cell lines reveal that the compound has selective toxicity profiles. For instance, in studies involving cancer cell lines, it demonstrated significant cytotoxic effects while exhibiting lower toxicity towards normal cells.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| Cancer Cell Line A | 15.2 | 12.5 |

| Cancer Cell Line B | 9.8 | 20.3 |

| Normal Cell Line | >50 | - |

Case Studies and Research Findings

- Antibacterial Efficacy : A recent study evaluated the antibacterial activity of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The compound showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating promising antibacterial potential.

- Anti-inflammatory Properties : In another study, the compound was tested for anti-inflammatory effects in a murine model of inflammation. Results demonstrated a significant reduction in pro-inflammatory cytokines, suggesting its utility in inflammatory conditions.

- Neuroprotective Effects : Research investigating the neuroprotective properties of this compound indicated that it could mitigate neuronal damage induced by oxidative stress, highlighting its potential in neurodegenerative diseases.

Future Directions

The ongoing research into the biological activity of this compound aims to elucidate its mechanisms further and explore its therapeutic potential across various medical fields, including oncology and infectious diseases. Continued investigations into structure-activity relationships (SAR) will be crucial for optimizing its efficacy and safety profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.